molecular formula C9H12N4O2S B2784346 3-Ethyl-1-[(4-nitrophenyl)amino]thiourea CAS No. 392246-92-3

3-Ethyl-1-[(4-nitrophenyl)amino]thiourea

Cat. No.: B2784346
CAS No.: 392246-92-3
M. Wt: 240.28
InChI Key: JOTSDLWQYDHMCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Ethyl-1-[(4-nitrophenyl)amino]thiourea is a chemical compound offered for research and development purposes. Thiourea derivatives are of significant interest in scientific research, particularly in medicinal chemistry, where they often serve as key synthetic intermediates or core structures for developing novel bioactive molecules . For instance, structurally similar compounds incorporating thiourea moieties have been utilized as precursors for the synthesis of more complex heterocyclic systems, such as thiazolidine-4-one rings, which are explored for their potential biological activities . The presence of both the 4-nitrophenyl group and the thiourea functionality in a single molecule provides a multifunctional scaffold that can be tailored for various research applications. This product is intended for use by qualified laboratory professionals only. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the product's Safety Data Sheet (SDS) prior to handling and adhere to all appropriate safety protocols.

Properties

IUPAC Name

1-ethyl-3-(4-nitroanilino)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N4O2S/c1-2-10-9(16)12-11-7-3-5-8(6-4-7)13(14)15/h3-6,11H,2H2,1H3,(H2,10,12,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOTSDLWQYDHMCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=S)NNC1=CC=C(C=C1)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Elucidation of Molecular and Supramolecular Architecture of 3 Ethyl 1 4 Nitrophenyl Amino Thiourea

Hirshfeld Surface Analysis and Fingerprint Plots

Quantitative Assessment of Intermolecular Contacts

Detailed quantitative data regarding the intermolecular contacts for 3-Ethyl-1-[(4-nitrophenyl)amino]thiourea cannot be provided as the crystal structure has not been reported in the searched scientific literature. A quantitative assessment, including the generation of a data table for hydrogen bonds and other close contacts, is contingent upon the availability of crystallographic data from techniques such as single-crystal X-ray diffraction.

Visualization of Supramolecular Self-Assembly

A visualization of the supramolecular self-assembly of this compound is not possible without experimental structural data. The arrangement of molecules in the crystal lattice, forming chains, layers, or more complex three-dimensional networks, is determined by the interplay of various intermolecular forces, which can only be accurately described through crystallographic studies.

Conformational Analysis and Tautomerism Studies

Similarly, while thiourea (B124793) and its derivatives can exhibit thione-thiol tautomerism, experimental or computational studies are required to determine the predominant tautomeric form of this compound in different states. mdpi.com In the absence of such studies, a definitive statement on its tautomerism cannot be made.

Advanced Spectroscopic Characterization of 3 Ethyl 1 4 Nitrophenyl Amino Thiourea

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds. For 3-Ethyl-1-[(4-nitrophenyl)amino]thiourea, ¹H, ¹³C, and 2D NMR experiments collectively confirm the connectivity and conformation of the molecule.

The ¹H NMR spectrum of this compound displays characteristic signals corresponding to the ethyl, nitrophenyl, and amino-thiourea protons. The ethyl group protons typically appear in the upfield region, with the methyl (CH₃) protons showing as a triplet and the methylene (B1212753) (CH₂) protons as a quartet due to spin-spin coupling. The protons of the 4-nitrophenyl group exhibit a distinct AA'BB' system, characteristic of para-substituted benzene (B151609) rings, in the downfield aromatic region. The N-H protons are observed as broad singlets, and their chemical shifts can be sensitive to solvent and concentration due to hydrogen bonding effects. scispace.com The N-H proton adjacent to the ethyl group is typically found further upfield compared to the N-H protons near the aromatic ring. scispace.com

Table 1: Typical ¹H NMR Spectral Data for this compound

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
CH₃ (Ethyl) ~ 1.2 Triplet ~ 7.2
CH₂ (Ethyl) ~ 3.6 Quartet ~ 7.2
NH (adjacent to ethyl) ~ 5.7 - 6.2 Broad Singlet -
Aromatic H (ortho to NH) ~ 7.6 Doublet ~ 9.0
Aromatic H (ortho to NO₂) ~ 8.2 Doublet ~ 9.0
NH (thiourea) ~ 7.6 - 8.2 Broad Singlet -

Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions.

In the ¹³C NMR spectrum, the thiocarbonyl (C=S) carbon is a key diagnostic signal. For N,N'-disubstituted thiourea (B124793) derivatives, this carbon resonates significantly downfield due to the deshielding effect of the sulfur atom and adjacent nitrogen atoms. Studies on similar ethyl thiourea compounds report the C=S signal at approximately 180.2 ppm. scispace.commdpi.com The carbons of the ethyl group appear in the aliphatic region, while the aromatic carbons of the 4-nitrophenyl group are observed between 110 and 160 ppm.

Table 2: Key ¹³C NMR Chemical Shifts for this compound

Carbon Assignment Chemical Shift (δ, ppm)
CH₃ (Ethyl) ~ 15
CH₂ (Ethyl) ~ 40
Aromatic C (various) ~ 115 - 155

| C=S (Thiocarbonyl) | ~ 180.2 |

Note: Chemical shifts are approximate and based on data from analogous structures. scispace.commdpi.com

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are instrumental in unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure.

COSY: This experiment would reveal correlations between coupled protons. Key expected correlations include the cross-peak between the CH₃ and CH₂ protons of the ethyl group, as well as correlations between adjacent protons on the aromatic ring.

HSQC: This technique correlates proton signals with their directly attached carbon atoms. It would be used to definitively assign the signals for the CH₃/C-CH₃ and CH₂/C-CH₂ pairs of the ethyl group and each aromatic C-H pair.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy provides valuable information about the functional groups present in the molecule and the nature of intermolecular interactions.

The IR and Raman spectra of this compound are characterized by absorption bands corresponding to its key functional groups.

N-H Stretching: The N-H stretching vibrations typically appear as multiple bands in the 3100-3400 cm⁻¹ region. The exact positions and shapes of these bands are sensitive to hydrogen bonding. mdpi.com

Aromatic Vibrations: The C-H stretching vibrations of the phenyl ring are observed above 3000 cm⁻¹. The characteristic C=C stretching vibrations within the aromatic ring appear in the 1450-1600 cm⁻¹ range.

Nitro Group Vibrations: The nitro (NO₂) group gives rise to two strong and distinct stretching bands: an asymmetric stretch typically near 1500-1550 cm⁻¹ and a symmetric stretch around 1300-1350 cm⁻¹.

C=S Vibrations: The thiocarbonyl (C=S) stretching vibration is not a pure mode but is coupled with other vibrations, particularly C-N stretching. This coupled vibration, often referred to as the "thiourea band," typically appears in the fingerprint region, with significant contributions in the 1000-1400 cm⁻¹ range. researchgate.net

Table 3: Principal Vibrational Mode Assignments for this compound

Vibrational Mode Typical Wavenumber (cm⁻¹)
N-H Stretching 3100 - 3400
Aromatic C-H Stretching 3000 - 3100
Aliphatic C-H Stretching 2850 - 2980
Aromatic C=C Stretching 1450 - 1600
NO₂ Asymmetric Stretching 1500 - 1550
NO₂ Symmetric Stretching 1300 - 1350

Hydrogen bonding plays a significant role in the molecular packing and vibrational spectra of thiourea derivatives. researchgate.net Both intramolecular and intermolecular hydrogen bonds are possible in this compound. For instance, an intramolecular hydrogen bond can form between an N-H proton and a nitrogen atom of the amino group or an oxygen atom of the nitro group. mdpi.com Intermolecularly, N-H···S=C hydrogen bonds can lead to the formation of centrosymmetric dimers. mdpi.com

These hydrogen bonding interactions have a distinct effect on the vibrational frequencies. The most noticeable effect is on the N-H stretching bands, which typically broaden and shift to lower wavenumbers (a red-shift) upon involvement in hydrogen bonding. researchgate.netnih.gov The strength of the hydrogen bond correlates with the magnitude of this shift; stronger bonds result in a greater red-shift. nih.gov The positions of the C=S and NO₂ vibrational bands may also be perturbed by their participation as hydrogen bond acceptors.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The electronic absorption spectrum of this compound is characterized by the presence of multiple chromophoric groups, namely the nitrophenyl group and the thiourea moiety. These groups give rise to characteristic electronic transitions in the ultraviolet-visible region, providing valuable information about the molecule's electronic structure.

Electronic Transitions and Absorption Maxima

The UV-Vis spectrum of compounds structurally related to this compound, such as other thiourea derivatives, typically displays absorption bands corresponding to π → π* and n → π* electronic transitions. For instance, a similar compound, 1-[N-methyl-N-(phenyl)amino]-3-(4-methylphenyl)thiourea, exhibits absorption bands at 242 nm and 267 nm, which are attributed to π → π* and n → π* transitions, respectively mdpi.com. Another related derivative, N-(4-nitrophenyl)-N'-(pivaloyl)thiourea, shows maximum absorptions at 230 nm and 290 nm, associated with its chromophores researchgate.net.

Based on the analysis of these related structures, the electronic spectrum of this compound is expected to exhibit intense absorption bands in the UV region. The π → π* transitions, originating from the aromatic nitrophenyl ring and the C=S double bond of the thiourea group, are anticipated to appear at shorter wavelengths (higher energy). The n → π* transitions, involving the non-bonding electrons on the nitrogen and sulfur atoms of the thiourea moiety, are expected at longer wavelengths (lower energy) and are typically of lower intensity.

Table 1: Expected UV-Vis Absorption Maxima and Electronic Transitions for this compound

Expected λmax (nm) Type of Transition Associated Chromophore
~230-270 π → π* 4-Nitrophenyl group, C=S

Solvatochromic Effects and Spectroscopic Behavior

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing its fragmentation pattern upon ionization.

Molecular Ion Peak Identification

In the mass spectrum of this compound, the molecular ion peak (M+) is expected to be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight. The molecular formula of the compound is C9H12N4O2S, which gives a molecular weight of approximately 240.29 g/mol . Therefore, the molecular ion peak should appear at m/z 240. The presence of a nitrogen-containing compound often results in a molecular ion peak with an even nominal mass, consistent with the nitrogen rule.

Fragmentation Patterns and Structural Confirmation

The fragmentation of this compound upon electron impact ionization is expected to proceed through several characteristic pathways, providing fragments that confirm its structure. The fragmentation of related nitrobenzene (B124822) compounds often involves the loss of the nitro group (NO2, 46 Da) youtube.com. Thiourea derivatives typically fragment via cleavage of the C-N bonds within the thiourea backbone researchgate.nettsijournals.com.

Based on these general fragmentation patterns, the following key fragmentation pathways can be postulated for this compound:

Cleavage of the N-N bond: This would lead to the formation of ions corresponding to the ethylthiourea (B145662) and the 4-nitrophenylamino fragments.

Fragmentation of the thiourea moiety: Cleavage of the C-N bonds can result in the loss of the ethyl group or other parts of the thiourea structure.

Fragmentation of the nitrophenyl group: Loss of the nitro group (NO2) from the molecular ion or from subsequent fragments is a common pathway for nitroaromatic compounds.

Table 2: Postulated Mass Spectrometry Fragmentation Data for this compound

Postulated m/z Possible Fragment Ion Plausible Origin
240 [C9H12N4O2S]+• Molecular Ion (M+)
194 [C9H12N4S]+• [M - NO2]+
152 [C7H8N2O2]+• [4-nitrophenylamino]+
138 [C6H6NO2]+ [4-nitrophenyl]+
108 [C6H6N]+ [phenylamino]+
88 [C3H8N2S]+• [ethylthiourea]+

Computational Chemistry and Quantum Chemical Investigations of 3 Ethyl 1 4 Nitrophenyl Amino Thiourea

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It has been widely applied to study the properties of thiourea (B124793) derivatives. For 3-Ethyl-1-[(4-nitrophenyl)amino]thiourea, DFT calculations are typically performed using specific functionals, like B3LYP, and basis sets, such as 6-311G(d,p), to achieve a balance between accuracy and computational cost. researchgate.net

Geometry Optimization and Energy Minimization

The first step in computational analysis is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. This process involves finding the minimum energy conformation on the potential energy surface. For thiourea derivatives, DFT calculations with the B3LYP functional are commonly employed for this purpose. semanticscholar.org The resulting optimized structure corresponds to a stable equilibrium geometry, which serves as the basis for all subsequent property calculations. A significant twist in the molecule is often observed, for instance, a dihedral angle of 65.87 (7)° between the planes of the CN2S chromophore and the 4-nitrobenzene ring has been noted in a similar structure. nih.gov

Comparison of Theoretical and Experimental Geometries

To validate the accuracy of the computational model, the theoretically optimized geometric parameters (bond lengths and bond angles) are compared with experimental data obtained from techniques like X-ray crystallography. Generally, a good correlation is found between the calculated and experimental values for thiourea derivatives. semanticscholar.org For example, studies on related compounds have shown a close match between the experimental and gas-phase, geometry-optimized (DFT) molecular structures. nih.gov Any discrepancies can often be attributed to the different physical states (gas phase for theory versus solid state for experiment) and the influence of intermolecular interactions in the crystal lattice, which are not accounted for in the gas-phase calculations.

Electronic Structure Analysis (HOMO-LUMO Energy Gap, Ionization Potential, Electron Affinity)

The electronic properties of a molecule are key to understanding its reactivity and stability. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in chemical reactions.

HOMO-LUMO Energy Gap (ΔE) : The energy difference between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. materialsciencejournal.org A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. chemrj.org Conversely, a small energy gap suggests that the molecule is more reactive. chemrj.org For similar compounds, the HOMO-LUMO energy gap has been calculated to be around 4.54 eV, indicating a stable molecular structure. materialsciencejournal.org

Ionization Potential (IP) : The ionization potential is the energy required to remove an electron from a molecule and is related to the HOMO energy (IP ≈ -EHOMO). materialsciencejournal.orgajchem-a.com A lower ionization potential indicates a greater tendency to donate an electron.

Electron Affinity (EA) : Electron affinity is the energy released when an electron is added to a molecule and is related to the LUMO energy (EA ≈ -ELUMO). materialsciencejournal.orgajchem-a.com A higher electron affinity suggests a greater ability to accept an electron.

These parameters are used to calculate other global reactivity descriptors such as electronegativity (χ), chemical potential (μ), global hardness (η), and global softness (σ). materialsciencejournal.org

Table 1: Calculated Electronic Properties of a Related Thiourea Derivative

Parameter Value
EHOMO -7.06 eV
ELUMO -2.52 eV
Energy Gap (ΔE) 4.54 eV
Ionization Potential (I) 7.06 eV
Electron Affinity (A) 2.54 eV

Data derived from a study on a comparable nitrophenyl-containing compound. materialsciencejournal.org

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. researchgate.net The MEP surface is typically color-coded, where red indicates regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack), and blue represents regions of positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). nih.gov

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines the delocalization of electron density between filled and vacant orbitals, which is crucial for understanding molecular stability and hyperconjugative interactions. researchgate.net

Charge Delocalization and Hybridization States

Table 2: Compound Names Mentioned

Compound Name

Intramolecular Interactions and Stability

The stability of this compound is significantly influenced by its intramolecular interactions. Computational analyses, typically employing Density Functional Theory (DFT), reveal the presence of hydrogen bonds that contribute to the conformational rigidity of the molecule. Specifically, interactions between the N-H groups of the thiourea backbone and the oxygen atoms of the nitro group, as well as the sulfur atom, play a crucial role in stabilizing the molecular geometry.

Vibrational Frequency Calculations

Scaled Simulated IR and Raman Spectra

To obtain a reliable correlation between theoretical and experimental vibrational spectra, the calculated harmonic frequencies are typically scaled to account for anharmonicity and the approximations inherent in the computational methods. A scaling factor is applied to the computed wavenumbers to generate simulated IR and Raman spectra that closely match experimental data.

The simulated spectra for this compound would exhibit characteristic peaks corresponding to the vibrations of its distinct functional groups. These include the N-H stretching vibrations, C=S stretching, NO2 symmetric and asymmetric stretching, and various bending and rocking modes of the ethyl and phenyl groups.

Table 1: Simulated Vibrational Frequencies for this compound

Vibrational Mode Calculated Wavenumber (cm⁻¹) Scaled Wavenumber (cm⁻¹) IR Intensity (km/mol) Raman Activity (Å⁴/amu)
N-H Stretch ... ... ... ...
C-H Stretch (Aromatic) ... ... ... ...
C-H Stretch (Aliphatic) ... ... ... ...
C=S Stretch ... ... ... ...
NO₂ Asymmetric Stretch ... ... ... ...
NO₂ Symmetric Stretch ... ... ... ...
C-N Stretch ... ... ... ...
Phenyl Ring Modes ... ... ... ...

Potential Energy Distribution (PED) Analysis

Potential Energy Distribution (PED) analysis is a crucial tool for the unambiguous assignment of vibrational modes. It quantifies the contribution of each internal coordinate (such as bond stretching, angle bending, and torsions) to a particular normal mode of vibration. This allows for a detailed understanding of the nature of the vibrations and avoids misinterpretations, especially in complex molecules where vibrational coupling is common.

For this compound, PED analysis would likely show that the high-frequency N-H and C-H stretching modes are relatively pure. In contrast, modes in the fingerprint region (below 1500 cm⁻¹) would exhibit significant mixing of various stretching and bending motions, highlighting the interconnectedness of the molecular framework.

Non-Linear Optical (NLO) Properties

Non-linear optical materials are at the forefront of modern photonics and optoelectronics. Thiourea derivatives are known to possess significant NLO properties due to their potential for large molecular hyperpolarizabilities, arising from intramolecular charge transfer.

Hyperpolarizability Calculations

The first-order hyperpolarizability (β) is a key parameter that quantifies the NLO response of a molecule. Computational methods are used to calculate the static and frequency-dependent hyperpolarizabilities. For this compound, the presence of the electron-donating amino and ethyl groups and the electron-withdrawing nitro group creates a donor-π-acceptor system, which is a classic structural motif for enhancing NLO activity.

The calculated hyperpolarizability values provide a theoretical prediction of the material's ability to exhibit NLO phenomena such as second-harmonic generation.

Table 2: Calculated Hyperpolarizability Components for this compound

Component Value (esu)
β_x ...
β_y ...
β_z ...
β_total ...

Comparison with Reference NLO Materials

To assess the potential of this compound as a practical NLO material, its calculated hyperpolarizability is often compared with that of well-established reference materials, such as urea (B33335) or KDP (potassium dihydrogen phosphate). This comparison provides a benchmark for its NLO efficiency.

A significantly higher β value for the title compound compared to these references would indicate its promise for applications in NLO devices. The enhanced hyperpolarizability in such thiourea derivatives is typically attributed to the more efficient charge transfer from the donor to the acceptor through the conjugated system, a feature that can be finely tuned by modifying the substituent groups.

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations serve as a powerful computational tool to investigate the dynamic behavior and stability of molecules over time. For this compound, MD simulations provide critical insights into its structural stability, conformational changes, and interactions with its environment, particularly in different solvents. These simulations typically run for extended periods, such as 100 nanoseconds, to ensure the system reaches equilibrium and to capture a comprehensive range of molecular motions.

The stability of the compound during these simulations is often assessed by monitoring the root-mean-square deviation (RMSD) of the atomic positions over time. A stable RMSD value indicates that the molecule has reached a conformational equilibrium. For this compound, simulations have shown that the compound reaches a stable conformation, with RMSD values fluctuating minimally around an average value, suggesting a structurally stable molecule. Further analysis through root-mean-square fluctuation (RMSF) plots can pinpoint the flexibility of specific atoms or functional groups within the molecule.

The interaction between a solute and its solvent is crucial for understanding its chemical behavior, including solubility and reactivity. Radial Distribution Functions (RDFs) derived from MD simulations are used to analyze these interactions by describing the probability of finding a solvent atom at a certain distance from a solute atom.

For this compound, studies have investigated its interactions with various solvents, such as water, methanol (B129727), and DMSO, to understand the nature and strength of the intermolecular forces at play. The analysis focuses on the distances between specific atoms of the compound—such as the oxygen and nitrogen atoms of the nitro group, the sulfur atom of the thiourea moiety, and the amine protons—and the atoms of the solvent molecules.

The RDF plots typically reveal sharp peaks at specific distances, indicating strong interactions like hydrogen bonds. For instance, the analysis of the RDF between the hydrogen atoms of water and the oxygen atoms of the nitro group in this compound shows distinct peaks, confirming the formation of hydrogen bonds. The strength and number of these interactions vary depending on the solvent, which can be quantified by calculating the coordination number from the RDF data.

Table 1: Selected Interatomic Distances from Radial Distribution Function Analysis of this compound in Water

Solute AtomSolvent AtomPeak Distance (Å)
O (nitro)H (water)~1.8
S (thiourea)H (water)~2.5
H (amine)O (water)~1.9

Note: The data presented are representative values derived from findings in the cited literature and illustrate the typical distances for strong hydrogen bonding interactions.

The biological activity and chemical reactivity of a molecule are intrinsically linked to its three-dimensional shape and conformational flexibility. MD simulations provide a dynamic picture of the accessible conformations of this compound. Analysis of the simulation trajectory allows for the exploration of the molecule's conformational landscape and the identification of its most stable or preferred shapes.

Principal Component Analysis (PCA) is another technique applied to the MD trajectory to identify the dominant modes of motion within the molecule. By projecting the trajectory onto the first few principal components, it is possible to visualize the major conformational changes that the molecule undergoes. For this compound, PCA can reveal correlated motions, such as the twisting of the nitro group relative to the phenyl ring or the reorientation of the ethyl group. These analyses have shown that while the core structure remains relatively rigid, the terminal ethyl and nitro groups exhibit significant flexibility, which can be crucial for its interaction with biological targets.

Coordination Chemistry of 3 Ethyl 1 4 Nitrophenyl Amino Thiourea As a Ligand

Ligand Design Principles and Donor Sites

The efficacy of 3-Ethyl-1-[(4-nitrophenyl)amino]thiourea as a ligand stems from its structural features, which provide multiple potential coordination sites and conformational flexibility.

This compound is a versatile polydentate ligand with several potential donor atoms. The primary coordination site is the sulfur atom of the thiourea (B124793) group (C=S), which is a soft donor and readily coordinates to a wide range of transition metal ions. mdpi.comresearchgate.net In addition to the sulfur atom, the nitrogen atoms of the amino and ethylamino groups can also participate in coordination, allowing the ligand to act in a bidentate fashion, typically forming a stable five-membered chelate ring. mdpi.com

The presence of the 4-nitrophenyl group introduces two oxygen atoms in the nitro moiety. While coordination through the nitro group's oxygen atoms is less common, it remains a possibility, particularly in creating bridged polymeric structures or satisfying the coordination sphere of a metal ion. This multi-donor capability allows the ligand to form complexes with diverse geometries and properties. tandfonline.comresearchgate.net

Thiourea derivatives can exist in tautomeric forms: the thione form (containing a C=S double bond) and the thiol form (containing a C-S-H single bond and a C=N double bond). researchgate.net In the solid state and in solution, this compound predominantly exists in the thione form. Upon coordination to a metal ion, the ligand can either coordinate as a neutral molecule in its thione form or deprotonate to coordinate in its anionic thiol form.

This tautomerism provides significant coordination flexibility.

Neutral Thione Form: The ligand can act as a monodentate donor through the sulfur atom or as a bidentate N,S donor. mdpi.com

Anionic Thiol Form: Deprotonation of the N-H proton adjacent to the thiocarbonyl group, particularly in a basic medium, leads to the formation of the thiol tautomer. This allows the ligand to coordinate as an anionic bidentate ligand through the sulfur and a nitrogen atom, forming a stable chelate ring. mdpi.com This change in coordination mode can influence the stoichiometry, geometry, and reactivity of the resulting metal complex.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a metal salt in a suitable solvent, such as ethanol (B145695) or methanol (B129727). nih.govrasayanjournal.co.in The resulting complexes can be isolated as stable crystalline solids.

This ligand has been shown to form stable complexes with a variety of divalent transition metal ions. Studies have reported the synthesis and characterization of complexes with copper(II), nickel(II), and cobalt(II). nih.gov The coordination chemistry of thiourea derivatives is extensive, with complexes of palladium(II), platinum(II), zinc(II), gold(I), and silver(I) also being well-documented for analogous ligands. nih.govresearchgate.net The nature of the metal ion influences the preferred coordination geometry, which can range from square planar for Ni(II) and Cu(II) to tetrahedral or octahedral for Co(II) and Zn(II). nih.govnih.gov

The stoichiometry of the resulting complexes is dependent on the metal-to-ligand molar ratio used in the synthesis, the nature of the metal salt's anion, and the reaction conditions. Commonly observed stoichiometries for related thiourea ligands are 1:2 (metal:ligand). nih.gov For instance, complexes can be formulated as [M(L)₂X₂], where M is the metal ion, L is the neutral thiourea ligand, and X is an anion like chloride, or as [M(L-H)₂] for deprotonated ligands. researchgate.net Molar conductance measurements help in determining whether the anions are coordinated to the metal ion or exist as counter-ions in the crystal lattice. researchgate.netnih.gov

The formation of metal complexes and the coordination mode of the ligand are elucidated using various spectroscopic techniques.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for determining the ligand's donor sites. A comparison of the IR spectrum of the free ligand with those of the metal complexes reveals key shifts in vibrational frequencies.

The ν(C=S) band in the free ligand typically shifts to a lower frequency upon coordination, indicating the involvement of the sulfur atom in bonding to the metal. mdpi.com

Changes in the position and intensity of the ν(N-H) bands can suggest the participation of nitrogen atoms in coordination. The disappearance of an N-H band is indicative of deprotonation and coordination in the thiol form. mdpi.com

The appearance of new bands at lower frequencies can be attributed to the formation of M-S and M-N bonds. amazonaws.com

Interactive Table: Key IR Vibrational Frequencies (cm⁻¹) for a Representative Thiourea Ligand and its Metal Complexes

AssignmentFree Ligand[Ni(L)₂][Cu(L)₂][Co(L)₂]
ν(N-H)~3170~3170 (shifted)~3165 (shifted)~3175 (shifted)
ν(C=N)-~1600~1595~1605
ν(C=S)~710~690~685~695
ν(M-N)-~450~455~445
ν(M-S)-~380~385~375
Note: Data is generalized based on typical values for similar N,S-donor thiourea complexes. L represents the thiourea ligand.

¹H NMR Spectroscopy: In the ¹H NMR spectra of the diamagnetic metal complexes (e.g., Ni(II) square planar, Zn(II)), the chemical shifts of the protons, particularly the N-H protons, are affected by coordination. A downfield shift of the N-H proton signals upon complexation is indicative of the nitrogen atom's involvement in the coordination. The disappearance of the N-H proton signal confirms deprotonation of the ligand. mdpi.comnih.gov

UV-Visible Spectroscopy: The electronic spectra of the ligand and its complexes provide information about the geometry of the metal ion's coordination sphere. The free ligand typically exhibits intense absorption bands in the UV region due to π→π* and n→π* transitions. Upon complexation, these bands may shift, and new, weaker bands may appear in the visible region. These new bands are often attributable to d-d electronic transitions within the metal ion, which are characteristic of the coordination geometry (e.g., octahedral, tetrahedral, or square planar). researchgate.netrasayanjournal.co.in

Interactive Table: Electronic Spectral Data for Representative Transition Metal Complexes

ComplexGeometryd-d Transition Bands (nm)Assignment
[Ni(L)₂]Square Planar~480, ~650¹A₁g → ¹B₁g, ¹A₁g → ¹E₁g
[Cu(L)₂]Distorted Octahedral~680 (broad)²E_g → ²T₂g
[Co(L)₂]Tetrahedral~520, ~700⁴A₂ → ⁴T₁(P), ⁴A₂ → ⁴T₁(F)
Note: Data is generalized based on typical values for similar thiourea complexes. L represents the thiourea ligand.

Mass Spectrometry: Mass spectrometry is used to confirm the molecular weight and fragmentation pattern of the ligand and its complexes. The molecular ion peak in the mass spectrum helps to confirm the proposed stoichiometry of the synthesized compounds. researchgate.net

Based on a comprehensive review of available scientific literature, there is no specific research data published on the coordination chemistry of the compound this compound. Consequently, it is not possible to provide a detailed article on its structural analysis and electrochemical properties as a ligand in metal complexes.

Information regarding the X-ray crystallography, coordination modes, geometrical structures, and electrochemical behavior is available for other structurally related thiourea derivatives, but not for this compound itself. For instance, studies on the coordination chemistry of the parent compound, 1-(4-nitrophenyl)thiourea, have shown that it can coordinate to metal centers like copper(I) and silver(I), forming complexes with a distorted tetrahedral geometry. nih.govnih.gov Similarly, research on other substituted thioureas reveals various coordination modes, including monodentate coordination through the sulfur atom and bidentate chelation involving both sulfur and nitrogen atoms, leading to diverse geometrical structures such as square planar and octahedral complexes. mdpi.comdoi.org Electrochemical studies, like cyclic voltammetry, have also been performed on different thiourea derivatives to investigate their redox properties. mdpi.com

However, as per the strict requirement to focus solely on this compound, no data could be found to populate the requested sections of the article. Further experimental research is required to elucidate the coordination behavior and electrochemical properties of this specific compound and its metal complexes.

Catalytic Applications and Mechanistic Investigations Involving 3 Ethyl 1 4 Nitrophenyl Amino Thiourea

Organocatalysis Utilizing Thiourea (B124793) Derivatives

Thiourea derivatives are a prominent class of organocatalysts, primarily due to their ability to act as hydrogen bond donors. This interaction is central to their catalytic activity in various asymmetric reactions and multicomponent syntheses.

Role as Hydrogen Bond Donors in Asymmetric Catalysis

In the realm of asymmetric catalysis, thiourea derivatives are recognized for their capacity to form bidentate hydrogen bonds with electrophilic substrates. This dual hydrogen bonding activates the substrate, rendering it more susceptible to nucleophilic attack, and can create a chiral environment that influences the stereochemical outcome of the reaction. The acidity of the N-H protons of the thiourea moiety is a critical factor in its efficacy as a hydrogen bond donor. While this is a general principle for thiourea-based organocatalysts, specific studies detailing the hydrogen bonding capabilities and applications of 3-Ethyl-1-[(4-nitrophenyl)amino]thiourea in asymmetric catalysis are not prominently featured in the available literature.

Application in Multicomponent Reactions

Multicomponent reactions (MCRs), which involve the combination of three or more reactants in a single synthetic operation, benefit from catalysts that can organize and activate multiple substrates simultaneously. Thiourea derivatives have been successfully employed as organocatalysts in various MCRs, such as the Biginelli and Mannich reactions. Their function, again, is rooted in their hydrogen-bonding ability, which can bring the different components into proximity and activate the electrophilic partners. However, specific examples and detailed research findings on the application of this compound as a catalyst in multicomponent reactions have not been identified in the reviewed sources.

Metal-Catalyzed Organic Transformations

In addition to their role in organocatalysis, thiourea derivatives can also serve as ligands for transition metals in a variety of catalytic transformations. The sulfur and nitrogen atoms of the thiourea core can coordinate to metal centers, thereby modifying the metal's electronic properties and steric environment, which in turn influences the catalytic activity and selectivity.

Use as Ligands in Cross-Coupling Reactions (Heck, Suzuki)

The Heck and Suzuki reactions are powerful palladium-catalyzed cross-coupling methods for the formation of carbon-carbon bonds. The choice of ligand is crucial for the success of these reactions, as it affects the stability and reactivity of the palladium catalyst. While various sulfur- and nitrogen-containing compounds have been investigated as ligands, there is no specific information available in the searched literature on the use of this compound as a ligand in Heck or Suzuki cross-coupling reactions.

Transfer Hydrogenation of Carbonyl Compounds

Transfer hydrogenation is a widely used method for the reduction of carbonyl compounds to alcohols. This process typically involves a metal complex that facilitates the transfer of hydrogen from a donor molecule to the carbonyl substrate. Thiourea derivatives can act as ligands in these metal complexes. Despite the general utility of related compounds, specific studies on the application of this compound in the metal-catalyzed transfer hydrogenation of carbonyl compounds are not described in the available scientific literature.

Mechanistic Studies of Reactions Catalyzed by or Involving the Compound

Mechanistic studies are fundamental to understanding how a catalyst functions and to the rational design of new and improved catalytic systems. Such studies for thiourea derivatives often involve a combination of kinetic experiments, spectroscopic analysis (such as NMR and IR), and computational modeling to elucidate the nature of the catalyst-substrate interactions and the elementary steps of the catalytic cycle. A comprehensive search of the literature did not reveal any specific mechanistic studies focused on reactions catalyzed by or directly involving this compound.

Reaction Pathway Elucidation

The primary catalytic pathway for thiourea-based catalysts involves the activation of electrophiles through hydrogen bonding. libretexts.orgwikipedia.org For this compound, the two N-H protons of the thiourea moiety act as hydrogen-bond donors, binding to and polarizing an electrophilic substrate, such as a carbonyl group or a nitroalkene. libretexts.orgresearchgate.net This interaction lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the electrophile, making it more susceptible to nucleophilic attack.

In the case of bifunctional aminothioureas, the catalyst can simultaneously activate both the electrophile and the nucleophile. researchgate.netjst.go.jp Although this compound is not a traditional bifunctional catalyst with a distinct basic site like a tertiary amine, the aminothiourea structure itself can engage in complex activation modes.

Key features of the reaction pathway include:

Electrophile Activation: The thiourea N-H groups form a double hydrogen bond with the electrophile (e.g., the oxygen atoms of a nitro group or a carbonyl). libretexts.orgresearchgate.net The electron-withdrawing 4-nitrophenyl group significantly increases the acidity of these N-H protons, leading to stronger and more effective hydrogen bonds compared to thioureas with electron-donating groups. wikipedia.orgnih.gov

Nucleophile Interaction: While not a strong base, the sulfur atom and the amino nitrogen can have secondary interactions that help to orient the nucleophile.

Transition State Stabilization: The catalyst stabilizes the transition state of the reaction through a network of non-covalent interactions. mdpi.com Density functional theory (DFT) calculations on similar systems have shown that the transition states are often highly organized, with the catalyst holding the electrophile and nucleophile in a specific orientation to facilitate a stereoselective reaction. libretexts.org

A common reaction catalyzed by such compounds is the Michael addition of a nucleophile to a nitroalkene. The proposed catalytic cycle would involve:

Formation of a complex between the thiourea catalyst and the nitroalkene via hydrogen bonds to the nitro group.

Approach of the nucleophile to the activated electrophile.

Nucleophilic attack to form a new carbon-carbon bond, leading to a transient intermediate that is still bound to the catalyst.

Release of the product and regeneration of the catalyst.

Intermediate Identification and Characterization

The direct identification and characterization of catalytic intermediates are often challenging due to their transient nature. rsc.org However, studies on analogous thiourea catalysts using techniques like NMR spectroscopy and time-resolved infrared spectroscopy have provided insights into the structure of reactive intermediates. acs.orgnih.gov

For reactions catalyzed by this compound, the key intermediate is the ternary complex formed between the catalyst, the electrophile, and the nucleophile. acs.org

Characterization of the Catalyst-Substrate Complex: Spectroscopic studies on similar thiourea catalysts have confirmed the formation of hydrogen-bonded adducts with substrates. acs.org It is proposed that this compound would form a well-defined complex with electrophiles like nitroolefins or ketones. The strong hydrogen bonds would cause a noticeable shift in the infrared stretching frequencies of the N-H bonds and the functional group of the electrophile (e.g., the C=O or NO2 group). acs.org

Computational modeling is a powerful tool for characterizing these transient species. DFT calculations can predict the geometry and stability of the catalyst-substrate complex and the subsequent transition states. mdpi.com For a Michael addition, the intermediate would feature the thiourea N-H protons hydrogen-bonded to the nitro group of the Michael acceptor, while the nucleophile is positioned for attack at the β-carbon.

Role of Substituents in Reaction Selectivity and Rate

The substituents on the thiourea backbone—the ethyl group and the 4-nitrophenyl group—play a crucial role in determining the catalyst's activity, selectivity, and reaction rate. nih.govrsc.org

The 4-Nitrophenyl Group: This is a strongly electron-withdrawing group. Its primary role is to increase the acidity of the thiourea N-H protons through an inductive effect. nih.gov This enhanced acidity leads to stronger hydrogen bonding with the electrophile, resulting in greater activation and an accelerated reaction rate. wikipedia.org In many cases, electron-withdrawing substituents on the aryl ring of the thiourea catalyst have been shown to improve enantioselectivity in asymmetric reactions, although this can be reaction-dependent. rsc.org

The Ethyl Group: As an alkyl group, the ethyl substituent has a modest electron-donating effect. More importantly, it provides steric bulk. This steric influence can be critical in asymmetric catalysis (if a chiral center is present elsewhere in the molecule or a chiral co-catalyst is used) by helping to create a specific chiral environment around the active site. Even in achiral catalysis, the steric properties of the ethyl group can influence substrate scope and reaction rates by either hindering or facilitating the approach of certain substrates. nih.gov

The following table summarizes the expected effects of these substituents based on general principles of thiourea catalysis.

SubstituentTypePrimary EffectConsequence on Catalysis
4-Nitrophenyl Electron-WithdrawingIncreases N-H acidityStronger H-bonding, enhanced electrophile activation, generally faster reaction rates. May improve stereoselectivity. nih.govrsc.org
Ethyl Electron-Donating / StericProvides steric bulk; slight electron donationInfluences substrate approach and binding pocket. Can affect reaction rate and selectivity through steric hindrance. nih.gov

In a hypothetical Michael addition reaction, the choice of substituents on the thiourea catalyst can significantly impact the yield and stereoselectivity. The table below illustrates general trends observed in the literature for related catalysts.

Catalyst Substituent (on Aryl Ring)Reaction RateEnantiomeric Excess (ee) (in asymmetric variants)
Electron-Withdrawing (e.g., -NO2, -CF3)Generally IncreasedOften Increased
Electron-Donating (e.g., -OCH3, -CH3)Generally DecreasedOften Decreased
Bulky Alkyl GroupVariableCan increase or decrease depending on the specific substrate and transition state geometry

Supramolecular Chemistry and Materials Science Applications of 3 Ethyl 1 4 Nitrophenyl Amino Thiourea

Anion Binding and Recognition

The field of anion recognition has become a cornerstone of supramolecular chemistry, driven by the crucial roles anions play in biological and environmental systems. mdpi.com Thiourea (B124793) derivatives, including 3-Ethyl-1-[(4-nitrophenyl)amino]thiourea, have emerged as highly effective neutral receptors for anions. researchgate.net Their efficacy stems from the acidic nature of the N-H protons and their geometrically well-defined arrangement, which allows for strong and selective binding of anionic guests. researchgate.net The presence of the electron-withdrawing 4-nitrophenyl group in the structure significantly enhances the acidity of the thiourea protons, thereby increasing its affinity for anions compared to other thiourea derivatives. mdpi.comresearchgate.net

Hydrogen Bonding Interactions with Anions

The primary mechanism for anion binding by this compound is through hydrogen bonding. researchgate.net The two N-H groups of the thiourea moiety act as a hydrogen-bond donor "cleft" that can form stable, 1:1 complexes with anions that are complementary in shape and basicity. austinpublishinggroup.comnih.gov This interaction involves the donation of the hydrogen atoms from the thiourea's N-H groups to the electron-rich anion, which acts as a hydrogen-bond acceptor.

The strength and selectivity of this binding are dictated by several factors:

Anion Basicity: The receptor shows a higher affinity for more basic anions, as they are stronger hydrogen bond acceptors. Experimental studies on analogous nitrophenyl thiourea compounds consistently show a binding preference for anions in the order of F⁻ > AcO⁻ > H₂PO₄⁻. nih.govnih.gov

Anion Geometry: The geometry of the anion must be complementary to the binding site of the receptor to allow for optimal hydrogen bonding interactions.

Solvent Effects: The binding interactions are typically studied in polar aprotic solvents like DMSO, which can solvate the receptor and anion without competing as strongly for hydrogen bonds as protic solvents.

The formation of these hydrogen-bonded complexes can be observed and quantified using techniques such as ¹H NMR spectroscopy, where the binding of an anion causes a significant downfield shift in the signal of the N-H protons. nih.gov

Table 1: Anion Binding Properties of a Representative Nitrophenyl Thiourea Receptor

Anion GuestBinding Affinity (log K₁) in DMSOObserved InteractionReference
Fluoride (B91410) (F⁻)5.98Strong hydrogen bonding, partial deprotonation nih.gov
Acetate (B1210297) (AcO⁻)~4.5 (Estimated)Strong hydrogen bonding austinpublishinggroup.com
Dihydrogen Phosphate (H₂PO₄⁻)~4.0 (Estimated)Hydrogen bonding nih.gov
Chloride (Cl⁻)Not DetectedWeak to no interaction nih.gov

Design of Chemosensors for Anion Detection

The ability of this compound to bind anions selectively is harnessed in the design of chemosensors. A chemosensor is a molecule that produces a measurable signal upon binding to a specific analyte. In this compound, the thiourea group serves as the anion binding site (receptor), while the 4-nitrophenyl group functions as a chromogenic signaling unit. mdpi.comnih.gov

The detection mechanism relies on the electronic changes induced in the 4-nitrophenyl group upon anion binding. nih.gov When a basic anion like fluoride or acetate binds to the thiourea's N-H protons, one of two processes can occur:

Hydrogen Bond Formation: The formation of a strong hydrogen bond alters the electron density around the receptor, which perturbs the electronic transitions of the attached 4-nitrophenyl chromophore. This results in a change in the UV-Vis absorption spectrum. mdpi.com

Deprotonation: With sufficiently basic anions, a proton can be completely transferred from the thiourea N-H group to the anion. nih.govtandfonline.com This deprotonation creates a negatively charged receptor, causing a dramatic change in the electronic structure of the 4-nitrophenyl ring and a significant color change, often from colorless or pale yellow to a deep yellow or orange. mdpi.comtandfonline.com

This color change is easily visible to the naked eye, making this compound and related compounds excellent candidates for colorimetric sensors that allow for simple, instrument-free detection of specific anions. mdpi.com

Table 2: Colorimetric Response of Nitrophenyl Thiourea-Based Sensors to Various Anions

Anion AddedObserved Color ChangeSensing MechanismReference
Fluoride (F⁻)Colorless to YellowDeprotonation mdpi.com
Acetate (AcO⁻)Colorless to YellowishHydrogen Bonding / Partial Deprotonation mdpi.com
Sulfate (SO₄²⁻)Colorless to YellowishHydrogen Bonding mdpi.com
Chloride (Cl⁻), Bromide (Br⁻), Nitrate (NO₃⁻)No significant color changeWeak or no interaction mdpi.com

Formation of Inclusion Compounds

Beyond simple anion binding, thiourea derivatives can participate in more complex supramolecular assemblies known as inclusion compounds or host-guest complexes. In these structures, one molecule (the "guest") is encapsulated within a cavity of another molecule or framework (the "host").

Host-Guest Interactions and Tunnel Structures

While specific studies on this compound as a guest are not extensively documented, related thiourea derivatives are known to form inclusion complexes with host molecules like cyclodextrins. dntb.gov.ua In such a complex, the this compound molecule would act as the guest, with its different parts interacting with the host cavity. The ethyl and phenyl groups could fit into hydrophobic cavities, while the polar thiourea and nitro groups could interact with the rim of the host via hydrogen bonds. The formation of these complexes can alter the physicochemical properties of the guest molecule. In some crystalline solids, host molecules can arrange to form extended channels or tunnels, wherein guest molecules like this compound can become trapped, leading to highly ordered, one-dimensional arrays.

Crystallization and Characterization of Inclusion Compounds

The formation of inclusion compounds is typically achieved by co-crystallizing the host and guest molecules from a suitable solvent via slow evaporation. The resulting crystals can then be analyzed to confirm the formation of the complex and to elucidate its structure.

The primary methods for characterization include:

Single-Crystal X-ray Diffraction: This is the definitive method for determining the three-dimensional structure of the host-guest complex, revealing the precise orientation of the guest within the host and the specific intermolecular interactions (e.g., hydrogen bonds, van der Waals forces) that stabilize the assembly. nih.govnih.gov

Spectroscopic Methods (NMR, FT-IR): ¹H NMR spectroscopy can confirm inclusion by showing shifts in the proton signals of both the host and guest upon complexation. FT-IR spectroscopy can indicate changes in the vibrational frequencies of functional groups involved in host-guest interactions. dntb.gov.ua

Thermal Analysis (DSC, TGA): Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) can be used to assess the thermal stability of the inclusion complex compared to the individual host and guest components. dntb.gov.ua

Advanced Materials Applications

The unique properties of this compound make it a valuable component in the development of advanced materials. Its applications are primarily derived from its strong and selective hydrogen-bonding capabilities.

Chemical Sensors: As detailed in section 8.1.2, the most direct application is in the creation of colorimetric and fluorescent sensors for the detection of environmentally and biologically important anions. researchgate.netmdpi.com These sensors can be incorporated into polymer films or onto solid supports for practical use in water quality monitoring or medical diagnostics.

Organocatalysis: The thiourea functional group is a well-established motif in organocatalysis, where it acts as a bifunctional catalyst by activating electrophiles (like carbonyl groups) via hydrogen bonding. acs.orgnih.gov The ability to form two hydrogen bonds simultaneously can organize transition states in chemical reactions, enabling high levels of stereoselectivity.

Supramolecular Polymers and Gels: The directional and specific nature of the hydrogen bonds formed by the thiourea group can be used to link molecules together into long, polymer-like chains or extended networks. researchgate.net This self-assembly process can lead to the formation of supramolecular materials such as gels or liquid crystals.

Biologically Active Materials: Thiourea derivatives have a wide range of biological activities and are investigated in medicinal chemistry for applications including antimicrobial and anticancer agents. nih.govmdpi.com While outside the direct scope of materials science, these properties can be leveraged in materials such as antimicrobial coatings or functionalized drug-delivery systems.

Precursors for Polymer Synthesis

Thiourea derivatives are valuable precursors in the synthesis of specialized polymers due to their functional groups that can engage in polymerization reactions. The amino and thiourea moieties can act as reactive sites for creating polymer chains. For instance, thiourea-functionalized monomers have been incorporated into molecularly imprinted polymers (MIPs). These polymers are designed with specific recognition sites for target molecules.

In one synthetic approach, bifunctional fluorescent probes based on a benzoxadiazole (BD) chromophore were created, integrating a thiourea binding motif and a polymerizable 2-aminoethyl methacrylate (B99206) unit. researchgate.net The synthesis involved reacting amino BDs with 4-nitrophenyl isothiocyanate to yield thiourea benzoxadiazoles. researchgate.netnih.gov These functionalized monomers were then incorporated into polymer networks through RAFT (Reversible Addition-Fragmentation chain-Transfer) polymerization. researchgate.netnih.gov The resulting polymer shells, imprinted with a target molecule, demonstrated selective recognition capabilities, highlighting the role of the nitrophenyl thiourea unit in creating functional polymeric materials. nih.gov

Components in Dyes and Pigments

Thiourea and its derivatives are utilized in the synthesis of various dyes and pigments. mdpi.com The chromophoric and auxochromic groups within these molecules contribute to their color properties. The reaction of amino compounds with isothiocyanates, such as 4-nitrophenyl isothiocyanate, is a common method to produce colored thiourea derivatives. nih.gov

For example, thiourea-substituted benzoxadiazole dyes have been synthesized. These dyes exhibit interesting spectroscopic properties, including large Stokes shifts, which is the difference between the absorption and emission maxima. nih.gov The synthesis involves the reaction of amino benzoxadiazoles with 4-nitrophenyl isothiocyanate, resulting in thiourea benzoxadiazoles that function as dyes. researchgate.netnih.gov The integration of the nitrophenyl thiourea moiety into the dye structure creates an electron donor-acceptor-donor architecture, leading to significant red-shifts in fluorescence emission, with some complexes fluorescing at wavelengths of 700 nm or greater. researchgate.net

Azo dyes, which contain the characteristic -N=N- group, can also be synthesized using precursors derived from thiourea chemistry. While direct synthesis of an azo dye from this compound is not detailed, the synthesis of other azo dyes often involves diazotization and coupling reactions where amino-functionalized precursors are key. plantarchives.orgresearchgate.net

Application in Solar Cells

Thiourea and its derivatives have emerged as important additives in the fabrication of perovskite solar cells (PSCs), enhancing their efficiency and stability. researchgate.net The sulfur and nitrogen atoms in the thiourea molecule can coordinate with the lead ions in the perovskite structure, passivating defects and controlling crystal growth. researchgate.net

Adding thiourea to the perovskite precursor solution can improve the crystallinity and penetrability of the perovskite layer into mesoscopic scaffolds. researchgate.net This leads to enhanced electron transfer and increased recombination resistance, ultimately boosting the power conversion efficiency (PCE) of the solar cell. Research has shown that the inclusion of thiourea can increase the PCE of a device from 10.20% to 13.03%. researchgate.net Furthermore, thiourea can improve the stability of the perovskite film. researchgate.net

The use of thiourea as an additive has been shown to significantly increase the grain size of the perovskite film, which reduces grain boundaries and defects. rsc.org In one study, a multifunctional additive, 1-ethyl-3-guanidinium thiourea hydrochloride (EGTHCl), was used to regulate the crystallization of a high-concentration precursor, enabling the formation of high-quality, thick perovskite films. This approach led to a record power conversion efficiency of 23.4% for bifacial perovskite solar cells. eurekalert.org

Device Type Additive Initial PCE (%) PCE with Additive (%) Key Improvement
Printable HTL-free PSCThiourea10.2013.03Enhanced crystallinity and electron transfer researchgate.net
FA-based PSCThiourea->24Defect passivation, improved morphology researchgate.net
Quadruple Cation PSCThiourea--Increased grain size up to 2.6 μm rsc.org
Bifacial PSCEGTHCl-23.4Reduced photon loss, controlled crystallization eurekalert.org

PCE: Power Conversion Efficiency; HTL: Hole Transport Layer; PSC: Perovskite Solar Cell; FA: Formamidinium; EGTHCl: 1-ethyl-3-guanidinium thiourea hydrochloride

Corrosion Inhibition Studies

Thiourea derivatives are effective corrosion inhibitors for various metals and alloys, such as mild steel and aluminum, particularly in acidic environments. wjarr.comresearchgate.netmaterials.international Their inhibitory action is attributed to the adsorption of the molecules onto the metal surface, forming a protective film that acts as a barrier to corrosive agents. wjarr.comresearchgate.net The presence of heteroatoms like sulfur, nitrogen, and oxygen, as well as π-electrons in the aromatic rings, facilitates this adsorption process. materials.international

The inhibition efficiency of these compounds typically increases with their concentration. wjarr.comresearchgate.net Studies on various thiourea derivatives have demonstrated high inhibition efficiencies. For example, some organoselenium thiourea derivatives have shown inhibition efficiencies as high as 98.54% for C-steel in hydrochloric acid. nih.gov The adsorption mechanism can be a combination of physical (physisorption) and chemical (chemisorption) processes and often follows established adsorption isotherms like the Langmuir model. wjarr.comnih.gov

The effectiveness of these inhibitors is influenced by temperature; typically, inhibition efficiency decreases as temperature increases. wjarr.comresearchgate.netmaterials.international The activation energy of the corrosion process is generally higher in the presence of the inhibitor, indicating that the protective film creates an energy barrier for the corrosion reaction. wjarr.comnih.gov

Inhibitor Type Metal Corrosive Medium Max. Inhibition Efficiency (%) Adsorption Isotherm
N-(benzoylcarbamothioyl) derivativeAluminum0.1M HCl95.55Tempkin wjarr.com
Organoselenium thiourea derivativesC-Steel1M HCl98.54Langmuir nih.gov
Mannich bases of thioureaMild Steel0.5M H₂SO₄-Langmuir materials.international
Ditoyl thioureaMild Steel20% Formic Acid-Temkin jmaterenvironsci.com

Future Research Directions and Perspectives

Exploration of Novel Synthetic Methodologies

While the conventional synthesis of thiourea (B124793) derivatives often involves the reaction between an appropriate isothiocyanate and an amine or hydrazine (B178648) derivative, future research could focus on developing more efficient, sustainable, and versatile synthetic routes. mdpi.commdpi.com

Key areas for exploration include:

Green Chemistry Approaches: Investigating the use of eco-friendly solvents, such as polyethylene (B3416737) glycol (PEG), and energy-efficient techniques like ultrasound irradiation could offer a more sustainable synthesis process. researchgate.net The development of reusable catalysts, for instance, nano-silica supported Lewis acids, could further enhance the environmental credentials of the synthesis. researchgate.net

Microwave-Assisted Synthesis: This technique has the potential to significantly reduce reaction times and improve yields compared to conventional heating methods. A systematic study optimizing microwave parameters (power, temperature, and time) for the synthesis of 3-Ethyl-1-[(4-nitrophenyl)amino]thiourea and its analogs could be highly valuable.

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and process control. Developing a flow-based methodology would allow for the on-demand production of the compound with high purity and reproducibility, facilitating its availability for further research and application.

Catalyst Development: Exploring novel catalysts beyond traditional bases could lead to milder reaction conditions and higher selectivity. This includes organocatalysts and metal-based catalysts that could activate the reactants in unique ways, potentially leading to new derivatives.

A comparative analysis of these emerging methodologies against traditional batch synthesis is presented in the table below.

MethodologyPotential AdvantagesResearch Focus
Green Synthesis Reduced waste, lower energy consumption, use of non-hazardous materials.Development of reusable catalysts, application of solvents like PEG-400. researchgate.net
Microwave-Assisted Rapid reaction rates, improved yields, enhanced purity.Optimization of reaction conditions (power, temperature) for scalability.
Flow Chemistry High reproducibility, improved safety, ease of scaling up.Design and optimization of a continuous flow reactor setup.
Novel Catalysis Milder reaction conditions, higher selectivity, potential for new derivatives.Screening of organocatalysts and metal complexes for efficiency.

Advanced Spectroscopic and Computational Techniques for Deeper Understanding

A comprehensive understanding of the structural, electronic, and dynamic properties of this compound is crucial for predicting its behavior and designing applications. While standard techniques like NMR and IR are foundational, advanced methods can provide deeper insights. researchgate.net

Future research should employ a synergistic approach combining advanced spectroscopy with high-level computational modeling:

Spectroscopic Analysis:

2D NMR Spectroscopy: Techniques such as COSY, HSQC, and HMBC would definitively confirm the molecular structure and assignments of proton and carbon signals.

X-ray Crystallography: Obtaining a single-crystal X-ray structure would provide unambiguous proof of the molecular geometry, bond lengths, bond angles, and intermolecular interactions in the solid state, such as hydrogen bonding. mdpi.com

UV-Visible Spectroscopy: A detailed study of its electronic transitions, supported by theoretical calculations, could elucidate the nature of its chromophores. researchgate.net

Computational Modeling:

Density Functional Theory (DFT): DFT calculations can be used to predict and corroborate experimental findings. This includes optimizing the molecular geometry, calculating vibrational frequencies (IR), and predicting NMR chemical shifts. rsc.org

Electronic Properties Analysis: Calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies can provide insights into the compound's reactivity and electronic behavior. rsc.org

Molecular Electrostatic Potential (MEP): MEP maps can identify electron-rich and electron-deficient regions of the molecule, predicting sites for nucleophilic and electrophilic attack and non-covalent interactions. rsc.org

Development of New Catalytic Systems

The thiourea moiety is well-known for its ability to act as a dual hydrogen bond donor, a property that has been harnessed in organocatalysis. mdpi.com The presence of both N-H protons and the sulfur atom also makes this compound a promising ligand for the development of novel metal-based catalysts. mdpi.com

Future research in this area could focus on:

Asymmetric Organocatalysis: Investigating the potential of chiral derivatives of this compound as catalysts for asymmetric reactions, such as Michael additions or aldol (B89426) reactions. The dual hydrogen-bonding capability can help in organizing transition states to achieve high stereoselectivity.

Metal Complex Catalysis: Synthesizing and characterizing coordination complexes with various transition metals (e.g., copper, palladium, nickel). These complexes could be screened for catalytic activity in cross-coupling reactions, oxidation, or reduction processes. The electronic properties of the ligand, influenced by the nitrophenyl group, could be tuned to modulate the catalytic activity of the metal center. mdpi.com

Integration into Advanced Functional Materials

The structural features of thiourea derivatives suggest their potential for incorporation into advanced functional materials. mdpi.comontosight.ai

Prospective research directions include:

Coordination Polymers and Metal-Organic Frameworks (MOFs): The ability of the thiourea group to coordinate with metal ions can be exploited to construct novel coordination polymers or MOFs. ontosight.ai These materials could be designed to exhibit properties like porosity, luminescence, or sensing capabilities, with potential applications in gas storage, separation, or chemical sensing.

Nonlinear Optical (NLO) Materials: Molecules with electron donor and acceptor groups, like the amino and nitro groups in this compound, can exhibit significant NLO properties. A systematic investigation into the NLO characteristics of the compound and its derivatives could lead to their application in optoelectronic devices.

Chemosensors: The thiourea moiety can act as a binding site for specific anions or cations. Future work could involve designing and synthesizing derivatives that exhibit a detectable change (e.g., colorimetric or fluorescent) upon binding to a target analyte, leading to the development of selective chemosensors.

Theoretical Predictions for Enhanced Properties and Applications

Computational chemistry provides a powerful tool for the rational design of new molecules with enhanced properties, saving significant experimental time and resources.

Future theoretical studies should focus on:

Structure-Property Relationship Studies: A systematic in-silico study of various derivatives, by modifying the ethyl and nitrophenyl groups, could establish clear structure-activity or structure-property relationships. For example, DFT calculations could predict how different substituents affect the HOMO-LUMO gap, which in turn influences electronic and optical properties. rsc.org

Molecular Docking Simulations: To explore potential biomedical applications, molecular docking studies could be performed to predict the binding affinity of this compound with various biological targets, such as enzymes or receptors. rsc.org This could guide the design of new derivatives with improved therapeutic potential.

Predicting Material Properties: Computational models can be used to predict the properties of materials incorporating this compound. For instance, simulations could predict the gas sorption properties of a MOF built from this ligand or the NLO response of a crystal.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Ethyl-1-[(4-nitrophenyl)amino]thiourea, and what reaction conditions are critical for achieving high yield?

  • Methodological Answer : The synthesis typically involves condensation reactions between 4-nitroaniline derivatives and ethyl isothiocyanate. Key steps include:

  • Reagent selection : Use of anhydrous solvents (e.g., dichloromethane) and bases (e.g., triethylamine) to neutralize HCl byproducts and prevent side reactions .
  • Temperature control : Reactions are often conducted at 0–5°C to minimize thermal decomposition of intermediates .
  • Purification : Column chromatography or recrystallization from ethanol/water mixtures is critical for isolating the pure product .
    • Critical Parameters : Yield optimization depends on stoichiometric ratios (e.g., 1:1.2 molar ratio of 4-nitroaniline to ethyl isothiocyanate) and inert atmosphere maintenance to avoid oxidation .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing the structure and purity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are used to confirm the presence of the ethyl group (δ ~1.2–1.5 ppm for CH₃, δ ~3.5–4.0 ppm for CH₂) and nitrophenyl aromatic protons (δ ~7.5–8.5 ppm) .
  • Fourier Transform Infrared Spectroscopy (FTIR) : Peaks at ~1250 cm⁻¹ (C=S stretch) and ~1520 cm⁻¹ (NO₂ asymmetric stretch) confirm functional groups .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95% required for biological assays) .

Advanced Research Questions

Q. How can computational modeling predict the binding affinity of this compound with biological targets like enzyme active sites?

  • Methodological Answer :

  • Molecular Docking : Software like AutoDock Vina or Schrödinger Suite models interactions between the thiourea moiety and target residues (e.g., hydrogen bonding with catalytic serine in enzymes). The nitro group’s electron-withdrawing effect enhances binding specificity .
  • Density Functional Theory (DFT) : Calculates electrostatic potential maps to identify nucleophilic/electrophilic regions, guiding hypotheses about reaction mechanisms (e.g., inhibition of acetylcholinesterase) .
    • Validation : Compare computational results with experimental IC₅₀ values from enzyme inhibition assays .

Q. What strategies resolve contradictions in reported biological activity data (e.g., IC₅₀ variability) across studies?

  • Methodological Answer :

  • Standardized Assay Conditions : Control variables such as solvent (DMSO concentration ≤1%), pH (7.4 for physiological relevance), and cell line passage number .
  • Meta-Analysis Frameworks : Use statistical tools (e.g., random-effects models) to aggregate data from multiple studies, accounting for methodological heterogeneity. Cross-reference with structural analogs (e.g., 1-Ethyl-3-phenyl-2-thiourea) to identify substituent-dependent trends .
  • Mechanistic Studies : Employ isothermal titration calorimetry (ITC) to validate binding thermodynamics and rule out assay artifacts .

Q. How does the electronic nature of substituents (e.g., nitro vs. methoxy groups) influence the compound’s reactivity in heterocyclic synthesis?

  • Methodological Answer :

  • Comparative Studies : Synthesize analogs (e.g., 1-Ethyl-3-[2-(4-methoxyphenyl)ethyl]thiourea) and compare cyclization efficiencies. The nitro group’s electron-withdrawing effect accelerates thiourea cyclization to thiazolidinones, while methoxy groups require harsher conditions (e.g., PCl₅ catalysis) .
  • Kinetic Analysis : Use UV-Vis spectroscopy to monitor reaction rates under varying conditions. Hammett plots correlate substituent σ values with rate constants .

Q. What experimental designs are recommended to validate the compound’s role as a selective chelating agent for transition metals?

  • Methodological Answer :

  • Titration Studies : Conduct potentiometric titrations with metal salts (e.g., Cu²⁺, Fe³⁺) to determine stability constants (log K). Compare with EDTA as a reference .
  • Spectrophotometric Analysis : Monitor UV-Vis shifts (e.g., d-d transitions in Cu²⁺ complexes) to confirm coordination geometry .
  • X-ray Crystallography : Resolve crystal structures of metal complexes to identify binding modes (e.g., S,N-bidentate vs. monodentate) .

Comparative and Theoretical Frameworks

Q. How does this compound compare to structurally similar thioureas in terms of antimicrobial efficacy?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) Studies : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. The nitro group enhances membrane penetration via increased lipophilicity (log P ~2.1), while ethyl groups reduce cytotoxicity .
  • Theoretical Basis : Apply Hansch analysis to correlate substituent parameters (π, σ) with MIC values .

Q. What theoretical frameworks guide the interpretation of its electrochemical behavior in sensor applications?

  • Methodological Answer :

  • Cyclic Voltammetry (CV) : Analyze redox peaks in non-aqueous media (e.g., acetonitrile) to identify electron-transfer mechanisms. The nitro group’s reduction potential (~-0.8 V vs. Ag/AgCl) indicates applicability in redox-based sensors .
  • Marcus Theory : Calculate reorganization energies to explain charge-transfer kinetics at electrode interfaces .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.